molecular formula C9H8F2O2 B13420992 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one CAS No. 501426-62-6

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Cat. No.: B13420992
CAS No.: 501426-62-6
M. Wt: 186.15 g/mol
InChI Key: QDYRWKURPIEHFM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9FO2. It is also known as 3’-fluoro-4’-methoxyacetophenone. This compound is characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring, along with a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions are generally tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and bromination steps . These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyacetophenone: Similar structure but lacks the additional fluoro group.

    4-Fluoro-2-methoxyacetophenone: Similar structure with different positioning of the fluoro and methoxy groups.

    2-Fluoro-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with different positioning of the fluoro group.

Uniqueness

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can affect the compound’s interactions with enzymes and receptors, making it a valuable compound for various research applications.

Properties

CAS No.

501426-62-6

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3

InChI Key

QDYRWKURPIEHFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CF)F

Origin of Product

United States

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